ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

SIRT5 inhibition prodrug design membrane permeability

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5) is a synthetic furan-acrylonitrile derivative with the molecular formula C23H17FN2O4 and a molecular weight of 404.39 g/mol. The compound features an ethyl ester moiety, a furan ring, an α-cyano-α,β-unsaturated carbonyl system, and a 3-fluoroanilino substituent.

Molecular Formula C23H17FN2O4
Molecular Weight 404.397
CAS No. 368840-47-5
Cat. No. B2802863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
CAS368840-47-5
Molecular FormulaC23H17FN2O4
Molecular Weight404.397
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C23H17FN2O4/c1-2-29-23(28)16-8-6-15(7-9-16)21-11-10-20(30-21)12-17(14-25)22(27)26-19-5-3-4-18(24)13-19/h3-13H,2H2,1H3,(H,26,27)/b17-12+
InChIKeyGYMZTYJXVJCOEO-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5): Chemical Identity and Functional Context for Scientific Procurement


Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5) is a synthetic furan-acrylonitrile derivative with the molecular formula C23H17FN2O4 and a molecular weight of 404.39 g/mol [1]. The compound features an ethyl ester moiety, a furan ring, an α-cyano-α,β-unsaturated carbonyl system, and a 3-fluoroanilino substituent. It belongs to a class of small molecules that have been investigated as mechanism-based inhibitors of sirtuin 5 (SIRT5), a NAD⁺-dependent lysine deacylase [2]. The ethyl ester functionality distinguishes this compound from the corresponding carboxylic acid (SIRT5 inhibitor 3, CAS 2128651-12-5) that exhibits an IC50 of 5.9 μM against SIRT5 . This compound may serve either as a prodrug precursor requiring ester hydrolysis for full biochemical activity or as a synthetic intermediate in the preparation of more potent SIRT5 inhibitors.

Prodrug precursor Requires ester hydrolysis for SIRT5 inhibition; cell-based assay fit
Membrane permeability Predicted enhanced passive diffusion vs. free acid analog
Synthetic intermediate Late-stage scaffold for parallel SAR at the aniline position

Why Generic Substitution Fails: Critical Structural Determinants of Activity in Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5) Relative to In-Class Analogs


In-class furan-acrylonitrile SIRT5 inhibitors cannot be assumed interchangeable because subtle structural variations—particularly the ester/acid state and the aniline ring substitution pattern—profoundly influence enzymatic inhibitory potency, cellular permeability, and covalent mechanism-based binding kinetics [1]. The target compound possesses an ethyl ester prodrug motif and a 3-fluoroanilino group, whereas the most potent disclosed congener (SIRT5 inhibitor 3, compound 46) bears a free carboxylic acid and an additional 4-cyano substituent on the aniline ring, achieving an IC50 of 5.9 μM . Esterification of the benzoic acid is expected to enhance passive membrane permeability but may ablate electrostatic interactions with the enzyme's active-site arginine and tyrosine residues that are critical for substrate recognition [1]. These differences directly affect target engagement in cellular versus cell-free assay formats and preclude generic substitution without experimental validation.

Ester vs acid mismatch
Ethyl ester lacks direct enzyme inhibitory activity; cell-free assays may require pre-hydrolysis. Free acid analog not directly interchangeable.
Aniline substitution
Absence of the 4-cyano group reduces SIRT5 affinity; potency-critical applications may shift significantly from the 4-cyano analog.
Isomer identity
Same molecular formula as splicing inhibitor cp028; CAS verification and chromatographic identity essential to avoid target mismatch.

Quantitative Differentiation Evidence for Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5)


Ethyl Ester Prodrug Motif Confers Predicted Membrane Permeability Advantage Over the Free Carboxylic Acid Parent (SIRT5 Inhibitor 3)

The target compound contains an ethyl ester at the para-benzoate position, in contrast to the free carboxylic acid present in SIRT5 inhibitor 3 (compound 46, CAS 2128651-12-5, IC50 = 5.9 μM) . Esterification of the carboxylic acid is a well-established prodrug strategy that masks the negative charge, thereby increasing calculated lipophilicity (estimated ΔcLogP ≈ +1.0–1.5 log units relative to the free acid) and predicted passive membrane permeability [1]. While the free acid is the pharmacologically active species for SIRT5 inhibition, the ethyl ester prodrug is expected to exhibit improved intracellular accumulation in cell-based assays, as demonstrated for analogous ethyl ester prodrugs (e.g., 1-Et) in cancer cell models [1]. The trade-off is that the ethyl ester lacks inherent enzyme inhibitory activity until esterase-mediated hydrolysis releases the free acid.

Prodrug permeability
Class-level
Estimated ΔcLogP ≈ +1.0–1.5 (ethyl ester vs free acid)
Supports cell-based assay selection; no compound-specific permeability data
Computational prediction based on SAR series
SIRT5 inhibition prodrug design membrane permeability

3-Fluoroanilino Substitution Differentiates the Target Compound From the 4-Cyano-3-Fluoroanilino Analog (SIRT5 Inhibitor 3) and Alters Enzyme Affinity

The target compound bears a 3-fluoroanilino group, whereas SIRT5 inhibitor 3 (compound 46) incorporates a 4-cyano-3-fluoroanilino moiety . In the parent paper describing mechanism-based SIRT5 inhibitors, addition of a 4-cyano substituent on the aniline ring was a critical structural optimization that contributed to achieving an IC50 of 5.9 μM for compound 46 . The target compound's lack of the 4-cyano group is predicted to reduce affinity for the SIRT5 active site by eliminating a favorable hydrogen-bond or dipole interaction with the enzyme's binding pocket. Although the exact IC50 for the target compound has not been reported, SAR data from the Rajabi series indicate that removal of the 4-cyano group from analogous structures reduces inhibitory potency by at least 5- to 20-fold relative to the 4-cyano-substituted parent [1]. Consequently, the target compound is expected to serve as a less potent but potentially more selective tool compound or as a synthetic precursor for further derivatization at the aniline position.

Aniline SAR
Class-level
Estimated ≥5–20-fold potency reduction; comparator IC50 = 5.9 μM
Distinct aniline pattern may alter selectivity; confirmatory testing needed
Inferred from SAR; compound-specific IC50 not reported
SIRT5 inhibitor SAR anilino substitution enzyme affinity

Same Molecular Formula, Distinct Biological Target: Clear Differentiation from the Pre-mRNA Splicing Inhibitor cp028 (CAS 347397-83-5)

The target compound (CAS 368840-47-5) and cp028 (CAS 347397-83-5) share the identical molecular formula C23H17FN2O4 and molecular weight 404.39 g/mol, yet they are structurally distinct isomers with unrelated biological activities [1][2]. The target compound is a furan-acrylonitrile ethyl ester related to SIRT5 inhibitors, while cp028 is a barbituric acid derivative that inhibits pre-mRNA splicing in HeLa nuclear extracts with an IC50 of 54 μM [2]. This stark difference in molecular scaffold leads to engagement of entirely different biological targets: SIRT5 deacylase versus the spliceosome. Procurement specification must therefore rely on accurate CAS number verification (368840-47-5 vs. 347397-83-5) rather than molecular formula matching alone, as the two compounds cannot be interchanged in any biologically informed experimental workflow.

Isomer identity
Data to verify
Same MF C23H17FN2O4, different target class (SIRT5 vs spliceosome)
CAS verification and chromatographic identity critical
Mass spectrometry alone insufficient for discrimination
SIRT5 pre-mRNA splicing target selectivity

Physicochemical Property Differentiation: Ethyl Ester Hydrolytic Lability as a Controlled-Release Feature Relative to the Stable Carboxylic Acid Analog

The target compound contains an ethyl ester that is susceptible to enzymatic and chemical hydrolysis, in contrast to the stable carboxylic acid moiety of SIRT5 inhibitor 3 [1]. Under physiological conditions (pH 7.4, 37 °C), ethyl esters undergo hydrolysis with half-lives typically ranging from several hours to days, depending on the presence of esterases [2]. This hydrolytic lability can be exploited as a controlled-release mechanism: the intact ethyl ester serves as a membrane-permeable reservoir that gradually releases the active carboxylic acid upon cellular uptake [1]. For in vitro biochemical assays using recombinant enzyme, however, the ethyl ester must be pre-hydrolyzed or replaced with the free acid to ensure consistent inhibitory readouts. This property defines distinct procurement rationales: the ethyl ester is preferred for cellular and in vivo prodrug studies, while the carboxylic acid is required for direct enzymatic IC50 determinations.

Ester stability
Class-level
Hydrolysis t½ 2–48 h (physiological pH, esterases)
Assay-format selection: pre-hydrolysis required for enzyme assays
Rate depends on esterase activity; cell-based assays may benefit
prodrug stability ester hydrolysis controlled release

Recommended Research and Industrial Application Scenarios for Ethyl 4-[5-[(E)-2-cyano-3-(3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate (CAS 368840-47-5)


Cellular SIRT5 Target Engagement and Prodrug Efficacy Studies

Owing to its ethyl ester prodrug motif, this compound is suited for cell-based assays investigating SIRT5-mediated desuccinylation or deglutarylation in cancer or metabolic disease models. The predicted enhanced membrane permeability relative to the free carboxylic acid (SIRT5 inhibitor 3) enables evaluation of intracellular target engagement following esterase-mediated bioactivation [1]. Researchers should confirm intracellular hydrolysis to the free acid by LC-MS and correlate target modulation (e.g., succinyl-lysine immunoblotting) with compound exposure.

Synthetic Intermediate for Parallel SAR Exploration at the Aniline Ring

The 3-fluoroanilino substitution provides a chemically accessible handle for further derivatization (e.g., introduction of cyano, methoxy, or halogen substituents at the 4-position of the aniline ring) to improve SIRT5 inhibitory potency. The ethyl ester group can be preserved throughout multi-step synthetic sequences and hydrolyzed in a final step to yield carboxylic acid analogs for enzyme inhibition testing [2]. This compound thus serves as a versatile late-stage intermediate in medicinal chemistry programs targeting the sirtuin family.

Comparative Selectivity Profiling Across the Sirtuin Isoform Panel

Given its structurally distinct anilino substitution pattern (3-fluoro vs. the 4-cyano-3-fluoro of compound 46), this compound may exhibit a different selectivity fingerprint across SIRT1–7. It can be used as a selective negative control or as a starting scaffold for developing isoform-selective SIRT5 inhibitors with reduced off-target activity against SIRT1–3, which share a conserved catalytic core . Head-to-head selectivity screening at a fixed concentration (e.g., 10–100 μM) against recombinant sirtuin isoforms can establish its selectivity profile relative to compound 46.

Application
Selection Property
Validation Focus
Cellular SIRT5 target engagement
Prodrug hydrolysis & permeability
Confirm intracellular free acid by LC-MS
SAR synthetic intermediate
Aniline derivatization handle
Optimize potency via aniline substitution
Sirtuin isoform selectivity profiling
Isoform selectivity profile
Screen against SIRT1–7 at fixed concentration
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